molecular formula C18H29N5O11S2 B030141 (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 90663-73-3

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No. B030141
CAS RN: 90663-73-3
M. Wt: 555.6 g/mol
InChI Key: RXKMADLQGPTPJP-NAKRPEOUSA-N
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Description

This compound, due to its complexity, suggests relevance in biochemical contexts, possibly involving enzyme inhibition, receptor activation, or as a structural mimic of biologically active peptides. The presence of multiple chiral centers indicates its synthesis could involve stereoselective methodologies, and its structure suggests potential for specific interactions with biological molecules.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step synthetic pathways, leveraging principles of organic chemistry such as protection/deprotection of functional groups, stereoselective addition reactions, and the formation of disulfide bonds. Techniques described for related compounds involve highly stereoselective synthesis methods and intermediates useful for the preparation of inhibitory peptides and other biologically relevant molecules (Thaisrivongs et al., 1987).

Molecular Structure Analysis

The detailed molecular structure, featuring multiple amino and carboxylic acid groups, suggests a compound that could participate in hydrogen bonding and ionic interactions, important for biological specificity and function. The presence of disulfide bonds implies potential redox reactivity, affecting its structure and biological activity under physiological conditions.

Chemical Reactions and Properties

Given its functional groups, the compound is likely to engage in reactions typical of amino acids and peptides, such as peptide bond formation and disulfide exchange reactions. Its chemical behavior would be significantly influenced by its stereochemistry, impacting its reactivity and interaction with enzymes or receptors.

Physical Properties Analysis

The compound's physical properties, including solubility, melting point, and stability, would be influenced by its molecular structure. The presence of both hydrophobic (alkyl chains) and hydrophilic (amino and carboxylic acid groups) regions suggests amphiphilic character, affecting its behavior in aqueous and organic environments.

Chemical Properties Analysis

Chemically, the compound's reactivity would be characterized by the functional groups present. The amino groups may undergo reactions such as acylation and carbonylation, while the carboxylic acid groups could participate in esterification and amidation reactions. The disulfide bond introduces redox reactivity, potentially altering the molecule's structure and activity through oxidation or reduction.

The synthesis and study of such a complex molecule would contribute to our understanding of biochemical processes and molecular interactions. The methodologies and analyses pertaining to similar compounds provide a foundation for exploring the synthesis, structure, and function of this and related molecules in biochemical contexts.

Scientific Research Applications

Potential Cosmetic Applications

Research has identified certain sulfur-containing compounds, such as (S)-2-amino-5-((R)-1-carboxy-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylthio)ethyl-amino)-5-oxopentanoic acid, from pineapple fruits. These compounds have been found to exhibit inhibitory activities against tyrosinase, an enzyme crucial in melanin synthesis. This suggests potential applications in skin whitening and anti-browning agents in cosmetics (Zheng et al., 2010).

Renin Inhibition and Potential Therapeutic Use

A study focused on designing angiotensinogen transition-state analogues identified compounds containing 2(R),3(R),4(R),5(S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residues, which showed potent inhibitory effects on human plasma renin. This could have therapeutic applications, particularly in treating conditions like hypertension (Thaisrivongs et al., 1987).

Busulfan Metabolism and Glutathione Interaction

A metabolite of busulfan, an anti-cancer drug, was identified as EdAG, an electrophilic analog of glutathione (GSH), which forms a nonreducible analog of glutathione disulfide. This finding suggests potential implications in understanding the drug's toxicity and the role of altered cellular GSH concentrations (Younis et al., 2008).

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O11S2/c19-8(16(29)30)1-3-12(24)22-10(15(28)21-5-14(26)27)6-35-36-7-11(18(33)34)23-13(25)4-2-9(20)17(31)32/h8-11H,1-7,19-20H2,(H,21,28)(H,22,24)(H,23,25)(H,26,27)(H,29,30)(H,31,32)(H,33,34)/t8-,9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMADLQGPTPJP-NAKRPEOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514187
Record name (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

CAS RN

90663-73-3
Record name (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 5
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 6
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

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